REACTION_SMILES
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[CH2:28]1[O:29][CH2:30][CH2:31][CH2:32]1.[CH3:1][C:2]([CH3:3])([O-:4])[CH3:5].[F:14][c:15]1[c:16]2[c:17](=[O:26])[nH:18][cH:19][n:20][c:21]2[cH:22][c:23]([F:25])[cH:24]1.[K+:6].[OH2:27].[OH:7][CH:8]1[CH2:9][CH2:10][O:11][CH2:12][CH2:13]1>>[O:7]([CH:8]1[CH2:9][CH2:10][O:11][CH2:12][CH2:13]1)[c:15]1[c:16]2[c:17](=[O:26])[nH:18][cH:19][n:20][c:21]2[cH:22][c:23]([F:25])[cH:24]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=c1[nH]cnc2cc(F)cc(F)c12
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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OC1CCOCC1
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Name
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Type
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product
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Smiles
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O=c1[nH]cnc2cc(F)cc(OC3CCOCC3)c12
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |